molecular formula C16H28N2O3 B8327902 Tert-butyl 4-methyl-4-(4-oxo-1-piperidyl)piperidine-1-carboxylate

Tert-butyl 4-methyl-4-(4-oxo-1-piperidyl)piperidine-1-carboxylate

Cat. No.: B8327902
M. Wt: 296.40 g/mol
InChI Key: QDPUXYAYDGHACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-methyl-4-(4-oxo-1-piperidyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H28N2O3 and its molecular weight is 296.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

tert-butyl 4-methyl-4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H28N2O3/c1-15(2,3)21-14(20)17-11-7-16(4,8-12-17)18-9-5-13(19)6-10-18/h5-12H2,1-4H3

InChI Key

QDPUXYAYDGHACK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of oxalyl chloride in dichloromethane (2M, 13.67 mL, 27.33 mmol) was cooled to −78° C. under nitrogen atmosphere and was added to a solution of dimethylsulfoxide (3.87 mL, 54.0 mmol) in dichloromethane (40 mL) at −78° C. under nitrogen atmosphere via cannula. After 10 minutes, a solution of tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate (18.0 mmol) in dichloromethane (20 mL) was added at −78° C. under nitrogen atmosphere to the reaction mixture via cannula. The mixture was stirred at −78° C. for 10 minutes and then triethylamine (10.07 mL, 72.0 mmol) was added dropwise. The reaction was stirred at −78° C. under nitrogen atmosphere for another 20 minutes, then allowed to warm up to 0° C. over 1 hour. The reaction was quenched with water (50 mL) and diluted with dichloromethane (100 mL). The phases were separated and the aqueous layer was extracted with dichloromethane (2×50 mL). The combined organic phases were washed with saturated aqueous ammonium chloride, brine, dried over Na2SO4 and concentrated in vacuo to afford the title compound as yellow oil (5.02 g, 94%), which was used for the subsequent step without further purification. MS (M+1): 297.24.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.67 mL
Type
solvent
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
18 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10.07 mL
Type
reactant
Reaction Step Four
Yield
94%

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